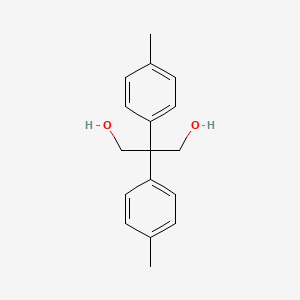
1,3-Propanediol, 2,2-di-p-tolyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanediol, 2,2-di-p-tolyl- is an organic compound with the molecular formula C19H22N2O4. This compound is characterized by the presence of two p-tolyl groups attached to the central carbon atom of the 1,3-propanediol backbone. It is a colorless, viscous liquid that is miscible with water and is primarily used in the production of polymers and other industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Propanediol, 2,2-di-p-tolyl- can be synthesized through various methods. One common synthetic route involves the reaction of 1,3-propanediol with p-tolyl isocyanate under controlled conditions. The reaction typically requires a catalyst, such as a tertiary amine, and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of 1,3-Propanediol, 2,2-di-p-tolyl- often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps, such as distillation or crystallization, to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Propanediol, 2,2-di-p-tolyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The p-tolyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
1,3-Propanediol, 2,2-di-p-tolyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various polymers and copolymers.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of adhesives, coatings, and other industrial products.
Mécanisme D'action
The mechanism of action of 1,3-Propanediol, 2,2-di-p-tolyl- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of intermediate products that participate in metabolic pathways. Additionally, its unique structure allows it to interact with specific receptors or proteins, modulating their activity and resulting in various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Propanediol: A simpler diol with a similar backbone but lacking the p-tolyl groups.
2,2-Diethyl-1,3-propanediol: Another derivative with ethyl groups instead of p-tolyl groups.
1,3-Propanediol di-p-tosylate: A related compound with tosylate groups attached to the diol.
Uniqueness
1,3-Propanediol, 2,2-di-p-tolyl- is unique due to the presence of the p-tolyl groups, which impart specific chemical and physical properties. These groups enhance the compound’s reactivity and make it suitable for specialized applications in polymer synthesis and other industrial processes .
Propriétés
Numéro CAS |
25451-09-6 |
|---|---|
Formule moléculaire |
C17H20O2 |
Poids moléculaire |
256.34 g/mol |
Nom IUPAC |
2,2-bis(4-methylphenyl)propane-1,3-diol |
InChI |
InChI=1S/C17H20O2/c1-13-3-7-15(8-4-13)17(11-18,12-19)16-9-5-14(2)6-10-16/h3-10,18-19H,11-12H2,1-2H3 |
Clé InChI |
AOBZBJVTSNDERG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(CO)(CO)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


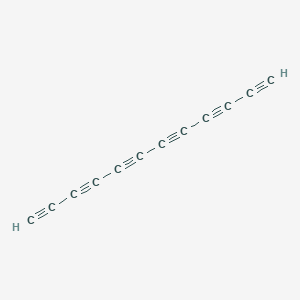
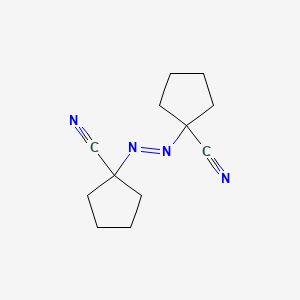
![1-[3-(Trifluoromethyl)phenyl]-1,2-dihydro-4H-3,1-benzoxazin-4-one](/img/structure/B14684304.png)
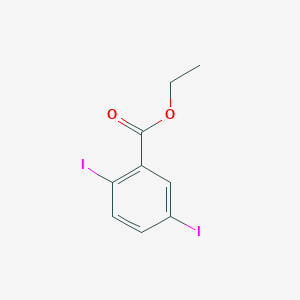
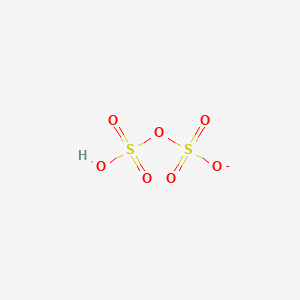
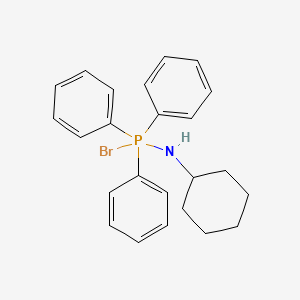
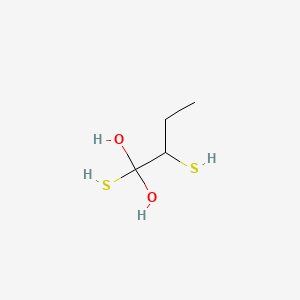
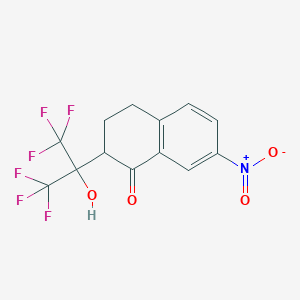
![Naphtho[2,3-f]quinoline-7,12-dione](/img/structure/B14684355.png)
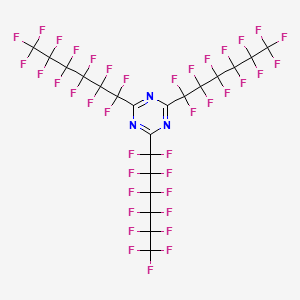
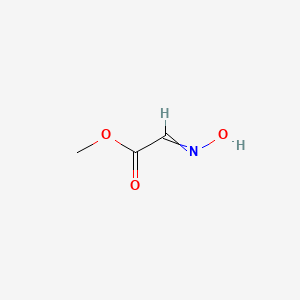
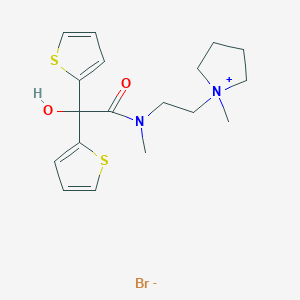
![1,1'-(2,3-Dimethylbutane-2,3-diyl)bis[4-(propan-2-yl)benzene]](/img/structure/B14684371.png)

